Isotanshinone I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

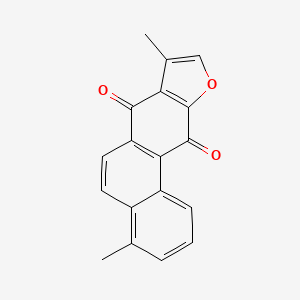

Isotanshinone I is a natural compound isolated from the root of the perennial plant Isatis tinctoria (Brassicaceae). It is a sesquiterpenoid lactone with a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol. Isotanshinone I is a yellowish-brown powder with a melting point of 147-148°C. It is soluble in ethanol and acetone, but insoluble in water. Isotanshinone I has been studied for its potential therapeutic effects and has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, anti-fungal, and anti-viral effects.

Aplicaciones Científicas De Investigación

Treatment of Cerebrovascular Diseases

In addition to cardiovascular diseases, Danshen, which contains Isotanshinone I, has also been used for the treatment of cerebrovascular diseases .

Antioxidant Activity

Tanshinones, including Isotanshinone I, exhibit significant antioxidant activity . This activity can be beneficial in various health conditions where oxidative stress plays a role .

Anti-Inflammatory Activity

Apart from their antioxidant activity, tanshinones also exhibit anti-inflammatory activity . This can be useful in the treatment of conditions characterized by inflammation .

Antitumor Activity

Tanshinones have also shown antitumor activity . This suggests that they could potentially be used in cancer treatment .

Treatment of Other Diseases

Danshen, which contains Isotanshinone I, has been used in the treatment of other diseases such as dysmenorrhea, amenorrhea, and hypertension, hepatocirrhosis, and chronic renal failure .

Development of New Drugs

Despite the promising effects of Isotanshinone I, its application in clinical practice is limited due to low water solubility, low bioavailability, short half-life, and poor pharmacokinetic properties . Therefore, research is being conducted to overcome these limitations and develop new drugs based on Isotanshinone I .

Propiedades

IUPAC Name |

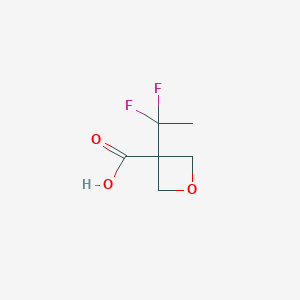

4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKZSUXWBGUGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isotanshinone I | |

Q & A

Q1: What are the potential therapeutic benefits of Isotanshinone I in the context of Alzheimer's disease?

A1: [] Isotanshinone I, a diterpenoid quinone found in Salvia Miltiorrhiza, exhibits promising anti-amyloidogenic properties. Research suggests that it can interact with aromatic amino acids like phenylalanine, which are present in amyloid-β (Aβ) peptides. This interaction may interfere with the π–π stacking interactions that drive the aggregation of Aβ peptides into amyloid fibrils, a hallmark of Alzheimer’s disease. While further investigation is needed, this potential to inhibit amyloid formation makes Isotanshinone I an interesting candidate for Alzheimer's disease treatment research. []

Q2: Does Isotanshinone I exhibit anti-inflammatory effects, and if so, what is the underlying mechanism?

A2: [, , ] Yes, both in vitro and in vivo studies suggest that Isotanshinone I exhibits anti-inflammatory properties. [, , ] While the exact mechanism is still under investigation, studies point towards its ability to modulate the activity of Kupffer cells, a type of macrophage found in the liver. [, , ] Specifically, Isotanshinone I appears to inhibit the lipopolysaccharide (LPS)-induced activation and proliferation of Kupffer cells, subsequently reducing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. [, , ] This modulation of the inflammatory response suggests a potential therapeutic application of Isotanshinone I in inflammatory diseases.

Q3: Are there any structural analogs of Isotanshinone I with improved anti-inflammatory activity?

A3: [] Yes, research on structural analogs of Isotanshinone I is ongoing, and several derivatives have demonstrated promising anti-inflammatory effects. [] For instance, a methoxy-substituted Tanshinone analog (compound 39 in the cited study) showed a specific ability to accelerate the resolution of inflammation in a zebrafish model without compromising the organism's host defense mechanisms. [] This finding highlights the potential of structure-activity relationship (SAR) studies in identifying Isotanshinone I derivatives with enhanced therapeutic profiles for inflammatory diseases.

Q4: What analytical techniques are commonly employed to characterize and quantify Isotanshinone I?

A4: [, ] Various analytical techniques are employed for the characterization and quantification of Isotanshinone I. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation. [] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and mass spectrometry, is frequently used. [] These techniques allow researchers to isolate, identify, and accurately measure the concentration of Isotanshinone I in complex mixtures and biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dibutylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2780728.png)

![5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2780731.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)

![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)

![5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2780738.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)

![3-[1-(2-Methoxyethyl)-2-(4-nitrophenyl)-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2780747.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)